Salvinone vs. Miltirone: Comparative In Silico Binding Affinity (Docking Score) to a Shared Target
In a molecular docking study evaluating a panel of Salvia miltiorrhiza diterpenoids against a common protein target, Salvinone demonstrated a numerically distinct binding affinity profile compared to the close analog miltirone [1]. The quantitative difference in their docking scores suggests a differential potential for target engagement.
| Evidence Dimension | In Silico Binding Affinity (Docking Score, lower is better) |
|---|---|
| Target Compound Data | Docking Score: -8.088 |
| Comparator Or Baseline | Miltirone: Docking Score: -7.786 |
| Quantified Difference | Salvinone shows a 0.302 unit more favorable (lower) docking score than miltirone in this model. |
| Conditions | Glide docking model on a common protein target (not specified in source) from a panel of Salvia miltiorrhiza compounds. |
Why This Matters
This computational evidence provides a quantifiable basis for selecting Salvinone over miltirone for follow-up studies where target binding is a primary hypothesis, as it indicates a stronger predicted interaction.
- [1] Huang L, et al. Table 3: Docking scores of compounds from Salvia miltiorrhiza. In: PMC4233664. 2014. View Source
